Pirlindole mesylate Pirlindole mesylate A highly selective reversible inhibitor of monoamine oxidase type A.
Brand Name: Vulcanchem
CAS No.: 207572-66-5
VCID: VC0004233
InChI: InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4)
SMILES: CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O
Molecular Formula: C16H22N2O3S
Molecular Weight: 322.4 g/mol

Pirlindole mesylate

CAS No.: 207572-66-5

Cat. No.: VC0004233

Molecular Formula: C16H22N2O3S

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Pirlindole mesylate - 207572-66-5

CAS No. 207572-66-5
Molecular Formula C16H22N2O3S
Molecular Weight 322.4 g/mol
IUPAC Name methanesulfonic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Standard InChI InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4)
Standard InChI Key PVUYTBQAVAYLDE-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O
Canonical SMILES CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O

Chemical and Structural Characteristics

Molecular Composition

Pirlindole mesylate (chemical name: 2,3,3a,4,5,6-Hexahydro-8-methyl-1H-pyrazino[3,2,1-j,k]carbazole mesylate) consists of a tetracyclic indole derivative conjugated with methanesulfonic acid. The base compound pirlindole (C₁₅H₁₈N₂) forms a stable salt complex through protonation of its pyrazine nitrogen, yielding enhanced aqueous solubility critical for oral bioavailability . X-ray crystallographic studies reveal a planar carbazole system with stereochemical constraints that optimize binding to MAO-A's hydrophobic cavity .

Synthetic Pathway

The synthesis employs a Fischer indole cyclization between p-tolylhydrazine hydrochloride and 1,2-cyclohexanedione, followed by sequential imine formation, halogenation, and borohydride reduction . The mesylate salt is subsequently generated through acid-base reaction with methanesulfonic acid, achieving pharmaceutical-grade purity (>99% by HPLC) .

Key synthetic intermediates:

  • 6-Methyl-2,3,4,9-tetrahydrocarbazol-1-one (precursor)

  • Dehydropirlindole (critical cyclization product)

Pharmacodynamic Profile

MAO-A Inhibition Dynamics

Pirlindole mesylate exhibits reversible competitive inhibition of MAO-A with a K<sub>i</sub> of 0.25 μM against the wild-type enzyme, demonstrating 10-fold selectivity over MAO-B . Comparative inhibition studies reveal distinct structure-activity relationships:

Enzyme VariantK<sub>i</sub> (μM)Substrate Affinity Shift
Wild-type MAO A0.25 ± 0.04Baseline
MAO A Ser209Glu21.52 ± 1.3686-fold decrease
MAO A Ser209Ala0.88 ± 0.183.5-fold decrease

These data highlight the critical role of Ser209 in maintaining MAO-A's substrate-binding topology, where pirlindole's methylcarbazole moiety forms van der Waals contacts with this residue .

Neurotransmitter Modulation

Beyond MAO-A inhibition, pirlindole demonstrates secondary reuptake inhibition of serotonin (SERT K<sub>i</sub> = 38 nM) and norepinephrine (NET K<sub>i</sub> = 112 nM), creating a unique dual mechanism distinct from classical MAO inhibitors . This dual activity increases synaptic monoamine concentrations by 300-400% in prefrontal cortex microdialysates within 2 hours post-administration .

Clinical Pharmacokinetics

Absorption and Distribution

Oral administration achieves 20-30% absolute bioavailability due to extensive first-pass metabolism. Peak plasma concentrations (C<sub>max</sub> = 142 ± 23 ng/mL) occur at 4.2 ± 1.1 hours with 300 mg dosing . The compound exhibits 95% plasma protein binding, primarily to α<sub>1</sub>-acid glycoprotein, creating a 50 L volume of distribution .

Metabolic Fate

Hepatic metabolism via CYP2D6 and CYP3A4 produces three active metabolites:

  • 8-Hydroxypirlindole (MAO-A K<sub>i</sub> = 0.31 μM)

  • N-Desmethylpirlindole (MAO-A K<sub>i</sub> = 0.89 μM)

  • Pirlindole sulfoxide (SERT K<sub>i</sub> = 45 nM)

Elimination follows biphasic kinetics with terminal half-life of 8 days, requiring 5-6 weeks to reach steady state .

Therapeutic Applications

Major Depressive Disorder

A 6-week randomized controlled trial (n=103) demonstrated pirlindole's superiority over placebo:

Efficacy ParameterPirlindole (300 mg/day)Placebop-value
HAM-D17 reduction18.2 ± 3.1 points9.4 ± 4.2 points<0.001
Remission rate (HAM-D ≤7)72%21%<0.001
Response rate (HAM-D ↓≥50%)89%45%<0.001

Notably, anxiety symptom reduction (HAM-A score Δ = -12.4 vs. -6.1) occurred earlier than antidepressant effects, suggesting distinct anxiolytic mechanisms .

Off-label Applications

Emerging evidence supports potential utility in:

  • Fibromyalgia: 40% reduction in tender point sensitivity (vs. 15% placebo) in pilot studies

  • Neuropathic pain: 30 mg/day decreased allodynia scores by 58% in diabetic neuropathy models

  • Parkinson's depression: 67% response rate in dopamine-agonist resistant patients

Adverse EffectIncidence (Pirlindole)Incidence (SSRIs)
Orthostatic hypotension8.2%2.1%
Dry mouth12.4%18.9%
Sexual dysfunction9.1%34.6%
Tyramine reaction0.3%N/A

The low tyramine sensitivity (requiring >400 mg dietary tyramine to provoke pressor response) permits minimal dietary restrictions compared to irreversible MAO inhibitors .

Drug Interactions

Clinically significant interactions include:

  • Serotonergic agents: 5-fold increased risk of serotonin syndrome with SNRIs

  • CYP2D6 inhibitors: Paroxetine increases pirlindole AUC by 320%

  • Antihypertensives: Potentiates α-blocker effects through NET inhibition

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator